3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-methylsulfanyl-2-sulfanylidene-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2S3/c1-16-10-9(6-13)17-11(15)14(10)8-4-2-7(12)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEJSZHZRPBNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile typically involves multiple steps, starting with the reaction of appropriate precursors. One common method includes the cyclization of 4-chlorobenzaldehyde with thiourea and methyl mercaptan in the presence of a base such as sodium ethoxide. The reaction conditions require careful control of temperature and pH to ensure the formation of the desired thiazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the use of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiazole Core
The thiazole ring undergoes nucleophilic substitution at electrophilic positions. For example:
The methylsulfanyl (-SMe) group participates in nucleophilic displacement under oxidative conditions, forming sulfoxide/sulfone derivatives when treated with H₂O₂ or mCPBA .
Nitrile Hydrolysis
The cyano group undergoes hydrolysis under acidic/basic conditions:
| Conditions | Catalyst | Product | Application |
|---|---|---|---|
| 6M HCl, reflux | - | 5-Carboxylic acid derivative | Enhanced solubility for drug formulation |
| NaOH (aq), 80°C | Phase-transfer | 5-Carboxamide | Intermediate for peptide coupling |
Thioxo Reactivity
The thioxo (C=S) group exhibits thiol-disulfide exchange:
| Reaction Partner | Conditions | Product | Mechanistic Pathway |
|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF | 2-Benzylthio-thiazole | Nucleophilic attack at sulfur |
| Aryl isothiocyanates | EtOH, reflux | Bis-thiazole hybrids | Cyclocondensation |
Electrophilic Aromatic Substitution (EAS)
The 4-chlorophenyl group directs electrophiles to specific positions:
Catalytic Cross-Coupling Reactions
The chlorophenyl moiety participates in palladium-mediated couplings:
Oxidation and Reduction Pathways
Mechanistic and Synthetic Considerations
-
Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates by stabilizing ionic intermediates.
-
Temperature : Cyclization reactions require reflux (80–120°C) to overcome activation barriers .
-
Catalysts : Phase-transfer catalysts (e.g., TBAB) improve hydrolysis efficiency by facilitating interfacial reactions.
This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry and materials science. Experimental validation of these pathways remains an active area of research, particularly for optimizing reaction yields and selectivity.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exhibits significant antimicrobial properties. In studies where various derivatives were synthesized and tested against different microorganisms, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
| Aspergillus niger | 10 |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. One significant study focused on its effect on prostate cancer cells, revealing that it may interfere with pathways involved in cell growth and apoptosis.
Case Study: Prostate Cancer Cell Proliferation
In vitro tests demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability. The mechanism appears to involve the modulation of thymidine phosphorylase activity, which is crucial for cancer cell metabolism .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of appropriate thioketones with chlorinated aromatic compounds under controlled conditions. Variations of this compound have been synthesized to enhance its biological activity or to target specific types of cancer or infections.
Table 2: Synthetic Routes for Thiazole Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Thioamide Formation | Reflux in dry pyridine | 74 |
| Chlorination | POCl3 at room temperature | 55 |
| Methylation | KOH in ethanol | 70 |
These synthetic approaches allow for the generation of a library of compounds for further biological evaluation .
Mechanism of Action
The mechanism by which 3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares the target compound with structurally related derivatives:
Key Comparisons
Substituent Effects on Bioactivity The 4-chlorophenyl group in the target compound is associated with moderate antibacterial activity in hydrazinecarbothioamides and triazole derivatives . Methylsulfanyl substituents (as in the target compound) are favorable for activity against Pseudomonas aeruginosa compared to iodophenyl or phenylethyl groups .
Replacement of 4-chlorophenyl with 4-fluorophenyl (as in and ) alters crystal packing due to differences in halogen size and electronegativity, though isostructurality is maintained .
Synthetic Accessibility Carboxylate derivatives (e.g., and ) are synthesized via esterification, while nitrile-containing compounds (target and ) require cyanation steps, which may involve hazardous reagents like malononitrile .
Biological Activity Trends
- Thiazole cores (target compound) generally exhibit broader antibacterial spectra compared to triazole analogs (), likely due to enhanced sulfur-mediated interactions with bacterial enzymes .
Research Findings and Data Tables
Antibacterial Activity of Selected Analogues
Physicochemical Properties
Biological Activity
3-(4-Chlorophenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its synthesis, biological evaluations, and the underlying mechanisms that contribute to its activity.
Synthesis
The compound can be synthesized through various methods involving thiazole derivatives. One notable method includes the reaction of 4-chlorobenzaldehyde with methylsulfanyl compounds in the presence of a suitable catalyst, leading to the formation of thiazole derivatives with a carbonitrile group. The structure is confirmed using spectroscopic techniques such as IR and NMR.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, research indicates an IC50 value (the concentration required to inhibit cell growth by 50%) in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound increases the Bax/Bcl-2 ratio, promoting apoptosis in cancer cells.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the S and G2/M phases.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| MCF-7 | 5.36 | Apoptosis induction, cell cycle arrest |
| HepG2 | 10.10 | Apoptosis induction, cell cycle arrest |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate effective growth inhibition:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic pathways.
Case Studies
- In Vitro Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on MCF-7 and HepG2 cells using MTT assays. The results indicated a dose-dependent response with significant apoptosis markers observed through flow cytometry analysis.
- Antimicrobial Evaluation : A separate study assessed the antimicrobial efficacy against clinical isolates of bacteria. The compound demonstrated substantial inhibition of growth in multi-drug resistant strains, suggesting potential for development as an antibiotic agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Chlorophenyl Group : Enhances lipophilicity and bioactivity.
- Thiazole Ring System : Essential for cytotoxicity; modifications can enhance or diminish activity.
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of this thiazole derivative?
Methodological Answer:
The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:
- Cyclocondensation : Reacting 4-chlorophenyl isothiocyanate with methylsulfanyl-substituted precursors in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
- Yield Optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of thioamide to cyanating agent) and catalyst screening (e.g., triethylamine vs. DBU) .
Basic: Which spectroscopic techniques are critical for structural validation?
Methodological Answer:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methylsulfanyl at δ 2.5 ppm) .
- FT-IR : Identify thioxo (C=S) stretches at 1150–1250 cm⁻¹ and nitrile (C≡N) at 2200–2260 cm⁻¹ .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns .
Advanced: How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA with solvent-polarizable continuum models (PCM) to simulate NMR shifts. Compare with experimental data to identify solvation or conformational effects .
- Multiwfn Analysis : Calculate electron density distributions to correlate deshielding effects with observed chemical shifts (e.g., paramagnetic shielding contributions) .
- Cross-Validation : Pair computational results with 2D NMR (COSY, HSQC) to resolve ambiguities in aromatic proton assignments .
Advanced: What crystallographic approaches address twinning or disorder in X-ray structure determination?
Methodological Answer:
- SHELXT/SHELXL : Employ twin refinement (TWIN/BASF commands) for twinned crystals. Use PART instructions to model disordered methylsulfanyl groups .
- High-Resolution Data : Collect data at low temperature (100 K) with synchrotron radiation to improve resolution (<0.8 Å) and reduce noise .
- Hirshfeld Surface Analysis : Visualize intermolecular interactions (e.g., C–H···S contacts) to validate packing models .
Advanced: How can molecular docking predict bioactivity against enzymatic targets?
Methodological Answer:
- AutoDock Vina/AutoDock4 : Parameterize the compound’s flexibility (e.g., rotating methylsulfanyl group) and dock into target active sites (e.g., cytochrome P450) .
- Binding Affinity Analysis : Compare docking scores (ΔG) with known inhibitors. Use MM-GBSA to refine energy calculations .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes (e.g., RMSD < 2 Å) .
Advanced: What strategies elucidate regioselectivity in electrophilic substitutions on the thiazole core?
Methodological Answer:
- Fukui Function Analysis : Use Multiwfn to calculate nucleophilic/electrophilic Fukui indices, identifying C5 as the most reactive site for nitrile substitution .
- Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS at varying temperatures (e.g., 25°C vs. 60°C) to favor C4 or C5 products .
- Isotopic Labeling : Introduce 13C at specific positions to track substitution pathways via 13C NMR .
Basic: How should researchers assess photostability for long-term storage?
Methodological Answer:
- UV-Vis Spectroscopy : Expose samples to UV light (254 nm) and monitor absorbance changes over 72 hours. Use quartz cuvettes for precise measurements .
- TGA/DSC : Analyze thermal degradation profiles (e.g., decomposition onset >200°C) and phase transitions under nitrogen .
- HPLC Stability Assays : Compare peak area ratios before/after stress tests to quantify degradation products .
Advanced: How do intermolecular interactions influence crystal packing and solubility?
Methodological Answer:
- X-Ray Diffraction : Resolve π-π stacking distances (e.g., 3.5–4.0 Å between chlorophenyl rings) and hydrogen bonds (S···H-C) .
- Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) from HSPiP software to predict compatibility with solvents like DMSO .
- Co-Crystallization Trials : Screen with co-formers (e.g., succinic acid) to modify crystal habit and enhance aqueous solubility .
Advanced: Can QTAIM analysis explain the compound’s reactivity in nucleophilic attacks?
Methodological Answer:
- Multiwfn QTAIM : Calculate bond critical points (BCPs) and Laplacian (∇²ρ) to identify electron-rich regions (e.g., sulfur atoms with ∇²ρ < 0) .
- NBO Analysis : Evaluate hyperconjugative interactions (e.g., LP(S) → σ*(C–N)) to rationalize nucleophilic susceptibility at C2 .
- Experimental Validation : React with Grignard reagents (e.g., MeMgBr) and monitor adduct formation via LC-MS .
Advanced: How can machine learning models predict SAR for derivatives?
Methodological Answer:
- Descriptor Generation : Compute 3D molecular descriptors (e.g., WHIM, GETAWAY) using PaDEL-Descriptor .
- QSAR Modeling : Train random forest models on IC50 data (e.g., enzyme inhibition) to prioritize substituents (e.g., fluoro vs. chloro) .
- Validation : Apply leave-one-out cross-validation (LOO-CV) with R² > 0.8 to ensure predictive accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
